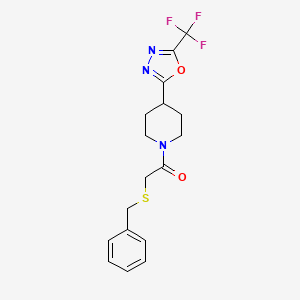
2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound with notable applications in both research and industry. The complex structure includes elements such as benzylthio, trifluoromethyl, and oxadiazole groups, making it a valuable subject for multiple fields of scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone generally involves multi-step organic reactions. These steps include the formation of the oxadiazole ring, introduction of the trifluoromethyl group, and subsequent coupling with piperidine and benzylthio moieties. Typical conditions might involve the use of polar aprotic solvents, temperature regulation, and carefully selected catalysts to promote specific reactions.
Industrial Production Methods
Industrial-scale production requires optimization of synthetic routes for cost-efficiency and yield. This often involves the use of batch reactors, continuous flow systems, and possibly, microwave-assisted synthesis to enhance reaction rates. Careful consideration of waste management and solvent recycling is also crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo various chemical reactions including:
Oxidation: Conversion of the thioether group to sulfoxides or sulfones.
Reduction: Possible reduction of oxadiazole or trifluoromethyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at different functional groups.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents are commonly used. Conditions often include controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the presence of catalysts or initiators.
Major Products Formed
Major reaction products vary based on the conditions but can include oxidized derivatives, reduced forms, and substitution products tailored for specific functionalities.
Scientific Research Applications
2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone finds applications in:
Chemistry: : As a building block for further organic synthesis.
Biology: : Studying interactions with biological macromolecules.
Medicine: : Potential therapeutic roles due to its unique functional groups.
Industry: : Used in the synthesis of materials with specific properties (e.g., fluorinated compounds for specialized uses).
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, often involving binding to specific receptors or enzymes. The trifluoromethyl and oxadiazole groups enhance its ability to interact with biological targets, potentially disrupting or modifying biochemical pathways.
Comparison with Similar Compounds
Comparatively, 2-(Benzylthio)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone stands out due to its trifluoromethyl group, which imparts unique properties like increased lipophilicity and metabolic stability. Similar compounds without this group might exhibit different pharmacokinetic and dynamic profiles.
List of Similar Compounds
2-(Methylthio)-1-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
2-(Benzylthio)-1-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
2-(Benzylthio)-1-(4-(5-chloro-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
And there we have it! Quite the compound. Have more questions or ideas about this topic?
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)16-22-21-15(25-16)13-6-8-23(9-7-13)14(24)11-26-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJISUUVRVMRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
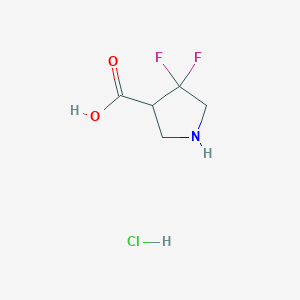
![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)
![N-(Cyanomethyl)-N-cyclopropyl-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2538145.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)
![5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2538147.png)
![methyl 6-ethyl-2-[4-(piperidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538148.png)
![N-[[4-[(2-Oxopyridin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2538153.png)
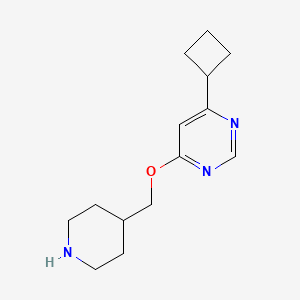
![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)

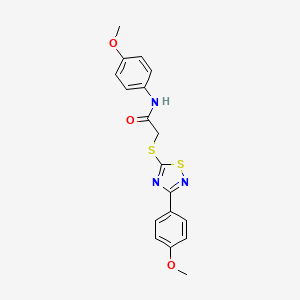
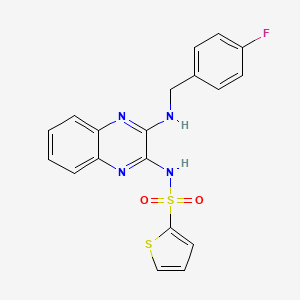
![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)
